2-(4-Tert-butylphenoxy)propanoic acid CAS number 6941-12-4 properties
2-(4-Tert-butylphenoxy)propanoic acid CAS number 6941-12-4 properties
An In-depth Technical Guide to 2-(4-Tert-butylphenoxy)propanoic Acid (CAS 6941-12-4)
Introduction
2-(4-Tert-butylphenoxy)propanoic acid, identified by the CAS number 6941-12-4, is a carboxylic acid derivative featuring a distinctive tert-butylphenoxy group. This compound belongs to the class of phenoxyalkanoic acids, a group of molecules with diverse applications. Its structure, combining a bulky, lipophilic tert-butyl group with a reactive carboxylic acid function, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, potential applications, and toxicological profile, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
The molecular structure of 2-(4-Tert-butylphenoxy)propanoic acid dictates its physical and chemical behavior. The presence of both a polar carboxylic acid group and a nonpolar tert-butylphenyl ether moiety results in amphiphilic characteristics. A summary of its key computed and physical properties is presented below.
| Property | Value | Source |
| CAS Number | 6941-12-4 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈O₃ | [2][3][4] |
| Molecular Weight | 222.28 g/mol | [2][3] |
| IUPAC Name | 2-(4-tert-butylphenoxy)propanoic acid | [2] |
| XLogP3 | 3.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
| Exact Mass | 222.125594432 Da | [2] |
Structural Representation
The structure of 2-(4-Tert-butylphenoxy)propanoic acid is fundamental to its reactivity and function. The chiral center at the second carbon of the propanoic acid chain indicates that this compound can exist as two enantiomers, (R)- and (S)-2-(4-tert-butylphenoxy)propanoic acid.
Caption: Chemical structure of 2-(4-Tert-butylphenoxy)propanoic acid.
Synthesis Pathways
The synthesis of 2-(4-Tert-butylphenoxy)propanoic acid is typically achieved via nucleophilic substitution reactions. The Williamson ether synthesis is a well-established and versatile method for preparing ethers and is readily adaptable for this compound.
Williamson Ether Synthesis
This pathway involves the reaction of the sodium or potassium salt of 4-tert-butylphenol with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate). The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid. This two-step process is efficient and allows for straightforward purification. A similar approach has been documented for the synthesis of related phenoxypropionic acids.[5]
Step 1: Ether Formation (Nucleophilic Substitution) 4-tert-butylphenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This potent nucleophile then displaces the halide from an alkyl 2-halopropionate.
Step 2: Hydrolysis The resulting ester is saponified using a strong base (e.g., NaOH or KOH), followed by acidification to protonate the carboxylate and yield 2-(4-Tert-butylphenoxy)propanoic acid.
Caption: Williamson ether synthesis workflow for 2-(4-Tert-butylphenoxy)propanoic acid.
Applications and Research Fields
While specific, large-scale applications for 2-(4-Tert-butylphenoxy)propanoic acid are not extensively documented in public literature, its structural motifs suggest several areas of interest for researchers.
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Agrochemicals: Phenoxyalkanoic acids are a well-known class of herbicides. The combination of the phenoxy group and the carboxylic acid is a common feature in this class of compounds. Therefore, this molecule serves as a potential intermediate or candidate for the development of new herbicides.[1]
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Pharmaceuticals: The related compound, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), is a widely used non-steroidal anti-inflammatory drug (NSAID). Although 2-(4-Tert-butylphenoxy)propanoic acid is structurally distinct due to the ether linkage, related phenoxypropanoic acids have been explored for anti-inflammatory properties.[6] Its potential to interact with biological targets warrants investigation.
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Material Science: Carboxylic acids and their derivatives are often used as building blocks in polymer synthesis. The bulky tert-butyl group could impart unique properties such as thermal stability or altered solubility to polymers incorporating this molecule.[6]
Biological and Toxicological Considerations
The toxicological profile of 2-(4-Tert-butylphenoxy)propanoic acid is not extensively studied. However, data from suppliers and databases like PubChem provide preliminary safety information based on its chemical class.
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[2]:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Insights from Structural Analogs: It is crucial to consider the biological activity of structurally related compounds. The tert-butylphenol moiety is found in various chemicals with known biological effects.
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2,4-Di-tert-butylphenol (2,4-DTBP): This related compound has been identified as a potential endocrine-disrupting chemical (EDC) and an obesogen that functions by activating the retinoid X receptor alpha (RXRα).[7] It has also been shown to have insecticidal properties.[8]
-
2,4,6-Tri-tert-butylphenol (TTBP): Chronic toxicity studies in rats have shown that TTBP can cause liver injury.[9]
These findings suggest that the tert-butylphenol core of 2-(4-Tert-butylphenoxy)propanoic acid could be biologically active. Researchers handling this compound should employ appropriate personal protective equipment (PPE) and work in a well-ventilated area. Further toxicological studies are necessary to fully characterize its safety profile.
Analytical Methodologies
The characterization and quantification of 2-(4-Tert-butylphenoxy)propanoic acid can be achieved using standard analytical techniques.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an acidified aqueous buffer (using formic or phosphoric acid) would provide good separation and peak shape.[10][11]
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Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) is typically required. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for quantification and structural confirmation.[12]
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra would show characteristic signals for the aromatic protons, the tert-butyl group, the methine proton, and the methyl group of the propanoic acid chain.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the C-O stretches of the ether linkage.[2]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[2]
Conclusion
2-(4-Tert-butylphenoxy)propanoic acid is a versatile organic compound with a well-defined structure and predictable chemical properties. While it is primarily recognized as a chemical intermediate, its structural similarity to known bioactive molecules in the agrochemical and pharmaceutical fields suggests a potential for broader applications. A thorough understanding of its synthesis, properties, and a cautious approach to its handling are essential for its effective and safe utilization in research and development.
References
- Cas no 6941-12-4 (2-4-(tert-Butyl)phenoxypropanoic Acid). (n.d.).
- PubChem. (n.d.). 2-(4-Tert-butylphenoxy)propanoic acid. National Center for Biotechnology Information.
- Santa Cruz Biotechnology. (n.d.). 2-(4-tert-butylphenoxy)propanoic acid.
- ChemicalBook. (n.d.). 2-(4-TERT-BUTYLPHENOXY)PROPANOIC ACID.
- SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column.
- EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Li, J., et al. (2019). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Environmental Health Perspectives, 127(5), 057003.
- Chem-Impex. (n.d.). 2-(4-Methoxyphenoxy)Propanoic Acid.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(4-Phenylphenoxy)propanoic Acid.
- Lee, S., et al. (2021). Identification of 2,4-Di-tert-butylphenol as a Novel Agonist for Insect Odorant Receptors. Insects, 12(1), 63.
- Takahashi, O., et al. (1986). Chronic toxicity of 2,4,6-tri-tert-butylphenol in rats. Food and Chemical Toxicology, 24(10-11), 1151-1157.
- Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
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Figure 1. Overall reaction scheme.
